molecular formula C19H16ClN3O5S B6585806 N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251591-00-0

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6585806
CAS No.: 1251591-00-0
M. Wt: 433.9 g/mol
InChI Key: CNCZDVKZXDMPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-methoxybenzenesulfonyl group at position 3 and an acetamide linker at position 2. The acetamide moiety is further substituted with a 4-chlorophenyl group, contributing to its unique physicochemical and biological properties. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The sulfonyl and chloro substituents enhance its binding affinity and metabolic stability, making it a candidate for further therapeutic exploration.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S/c1-28-15-6-8-16(9-7-15)29(26,27)18-10-11-19(25)23(22-18)12-17(24)21-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCZDVKZXDMPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various intermediates. The structural formula can be represented as follows:

  • Molecular Formula : C21_{21}H20_{20}ClN3_3O5_5S
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds that contain the 4-chlorophenyl and methoxybenzenesulfonyl moieties. For example, compounds derived from similar structural frameworks demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies indicate that compounds with similar structures exhibit significant antiproliferative activity across multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) . The IC50_{50} values for these compounds typically fall in the nanomolar range, indicating potent activity.

Cell Line IC50_{50} (nM) Mechanism of Action
HT-2950Cell cycle arrest in G2/M phase
M2130Disruption of microtubule integrity
MCF740Induction of apoptosis

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in various physiological processes and disease mechanisms. Preliminary findings suggest that derivatives of this compound show strong inhibitory activity against these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the sulfonamide group or variations in the aromatic substituents have shown to influence the potency and selectivity towards specific biological targets. For instance:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and bioavailability.
  • Aromatic Ring Modifications : Alterations in the chlorophenyl moiety can lead to changes in binding affinity to target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Antitumor Activity : A study involving a series of pyridazinone derivatives demonstrated that modifications at the 3-position significantly enhanced antitumor efficacy in vivo using chick chorioallantoic membrane assays .
  • Enzyme Inhibition Profiles : Research indicated that certain derivatives exhibited dual inhibition against both AChE and urease, suggesting potential for multifaceted therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Acetamide Derivatives with Halogenated Aryl Groups

Several analogs share the pyridazinone-acetamide scaffold but differ in substituents. Key examples include:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight Activity/Notes Reference
Target Compound R1 = 4-MeO-C₆H₄-SO₂; R2 = 4-Cl-C₆H₄ C₁₉H₁₇ClN₂O₅S 444.87* Not reported (structural focus) -
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid R1 = H; R2 = 4-Cl-C₆H₄ C₁₂H₉ClN₂O₃ 276.67 Intermediate for drug synthesis
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid R1 = H; R2 = 4-F-C₆H₄ C₁₂H₉FN₂O₃ 248.22 Higher solubility vs. Cl analog
Compound 9 (from ) R1 = 4-Cl-C₆H₄; R2 = quinazolinyl-S C₃₀H₂₂ClN₅O₃S 568.05 Dual EGFR/BRAFV600E inhibitor

*Molecular weight calculated based on formula.

Key Findings :

  • Fluorine substitution (CAS 853318-09-9) reduces molecular weight (248.22 vs. 276.67) and may increase metabolic stability due to decreased steric hindrance .
  • Compound 9 () demonstrates that chlorophenyl-quinazolinyl hybrids exhibit nanomolar inhibitory activity against kinases, suggesting the target compound’s sulfonyl group could similarly enhance target binding .
Sulfonyl-Substituted Pyridazinone Derivatives

Sulfonyl groups are critical for protein binding via hydrogen bonding. Comparative

Compound Name / ID Sulfonyl Group Position Biological Activity Reference
Target Compound 4-MeO-C₆H₄-SO₂ at C3 Unknown (structural analog) -
N-(4-acetamidophenyl)-2-[3-(1-naphthyl)-6-oxopyridazin-1-yl]acetamide Naphthyl at C3 Anticancer (in silico)
Compound X (CPX, ) Furan at C3 High binding affinity (−8.1 kcal/mol)

Key Findings :

  • The 4-methoxybenzenesulfonyl group in the target compound may confer stronger π-π stacking interactions compared to naphthyl or furan substituents .
  • Compound X () lacks a sulfonyl group but shows high affinity (−8.1 kcal/mol), suggesting the pyridazinone core itself is a key pharmacophore .
Acetamide-Linked Heterocycles

Acetamide linkers are common in kinase inhibitors. Notable examples:

Compound Name / ID Heterocycle Activity Reference
Target Compound Pyridazinone Unknown -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Piperazinedione precursor Intermediate for heterocycles
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Chalcone derivative Antiproliferative

Key Findings :

  • Chalcone-acetamide hybrids () show antiproliferative effects, suggesting the target compound’s acryloyl-like sulfonyl group may contribute to similar activity .

Structural and Computational Analysis Tools

  • SHELXL () and WinGX () were used to refine crystal structures of related compounds, confirming bond lengths and angles .
  • Molecular docking studies (e.g., Compound X in ) highlight the importance of the pyridazinone core in binding CDR3 regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.